(R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzyl group, a phenyl group, and a trifluoromethylsulfonyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate typically involves the esterification of ®-4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
On an industrial scale, the production of ®-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives using oxidizing agents like potassium permanganate (KMnO4)
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (triethylamine), solvent (dichloromethane), room temperature.
Reduction: Reducing agent (LiAlH4), solvent (ether), low temperature.
Oxidation: Oxidizing agent (KMnO4), solvent (water), elevated temperature
Major Products
Substitution: Substituted benzyl 4-phenylbutanoates.
Reduction: Benzyl 4-phenyl-2-hydroxybutanoate.
Oxidation: Benzyl 4-phenyl-2-hydroxybenzoate
Scientific Research Applications
®-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the design of new drugs, especially those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ®-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfonyl group is known to enhance the compound’s binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl ®-4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate
- Methyl ®-4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate
- Propyl ®-4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate
Uniqueness
®-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate is unique due to the presence of the benzyl group, which imparts distinct physicochemical properties compared to its ethyl, methyl, and propyl analogs. This uniqueness makes it a valuable compound in the synthesis of specific target molecules and in the study of structure-activity relationships .
Properties
Molecular Formula |
C18H17F3O5S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
benzyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate |
InChI |
InChI=1S/C18H17F3O5S/c19-18(20,21)27(23,24)26-16(12-11-14-7-3-1-4-8-14)17(22)25-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2/t16-/m1/s1 |
InChI Key |
PRFDZYLJSQYZTJ-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.